REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[C:14]2[C:5]([NH:6][C:7]3[CH2:8][CH:9]([C:18]4[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=4[Cl:25])[CH2:10][C:11](=O)[C:12]=3[C:13]2=[O:16])=[CH:4][CH:3]=1.[CH3:26][N:27]([CH3:32])[CH2:28][CH2:29][CH2:30][NH2:31]>C(O)C>[Cl:1][C:2]1[CH:15]=[C:14]2[C:5]([NH:6][C:7]3[CH2:8][CH:9]([C:18]4[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=4[Cl:25])[CH2:10][C:11](=[N:31][CH2:30][CH2:29][CH2:28][N:27]([CH3:32])[CH3:26])[C:12]=3[C:13]2=[O:16])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2NC=3CC(CC(C3C(C2=C1)=O)=O)C1=C(C=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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CN(CCCN)C
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux for 1.5 hrs
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Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Approximately 65 ml of solvent is removed by distillation
|
Type
|
FILTRATION
|
Details
|
the resulting turbid solution is filtered
|
Type
|
ADDITION
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Details
|
The filtrate is diluted with 50 ml of ether
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of dichloromethane/ethyl acetate
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Type
|
CUSTOM
|
Details
|
Dry in vacuo at 80° C. for 4 hrs
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2NC=3CC(CC(C3C(C2=C1)=O)=NCCCN(C)C)C1=C(C=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |